AMP423 Exhibits 16-Fold Greater Cytotoxic Potency than Imexon Across 15 Human Cancer Cell Lines
AMP423 demonstrates a mean 16-fold greater cytotoxic potency than its parent analog imexon against a panel of 15 human cancer cell lines. The 72-hour IC50 for AMP423 ranged from 2 to 36 μM, whereas imexon's IC50 ranged from 16 to 552 μM [1]. This enhanced potency was observed across multiple cancer types including multiple myeloma, pancreatic, colorectal, lymphoma, leukemia, prostate, and breast cancer cells [2]. The increased potency correlates with the lipophilic naphthyl moiety (clog P 3.32), which likely facilitates greater cellular uptake [1].
| Evidence Dimension | Cytotoxic potency (72h IC50) |
|---|---|
| Target Compound Data | 2–36 μM (mean ~16-fold more potent than imexon) |
| Comparator Or Baseline | Imexon: 16–552 μM |
| Quantified Difference | Mean 16-fold greater potency; IC50 range reduced by 14- to >15-fold |
| Conditions | 15 human cancer cell lines (multiple myeloma, pancreatic, colorectal, lymphoma, leukemia, prostate, breast) treated for 72h, viability assessed by MTT assay |
Why This Matters
A 16-fold potency improvement reduces the required dose to achieve equivalent cytotoxicity, potentially improving the therapeutic window and enabling efficacy against tumor types refractory to imexon.
- [1] Dorr RT, Wisner L, Samulitis BK, Landowski TH, Remers WA. Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423. Cancer Chemother Pharmacol. 2012 Apr;69(4):1039-1049. View Source
- [2] Dorr RT, Wisner L, Samulitis B, Landowski TH, Remers WA. Abstract 671: Tumor delay and mechanism of action studies of a novel cyanoaziridine derivative, AMP423. Cancer Res. 2011 Apr 15;71(8_Supplement):671. View Source
